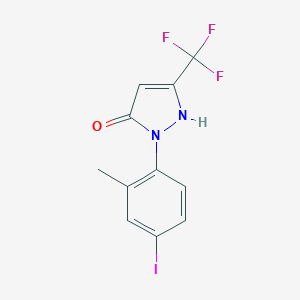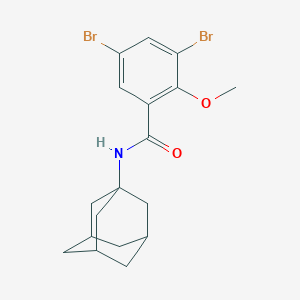![molecular formula C29H28N2O5S B301811 (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a synthesized compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the inhibition of specific proteins involved in cell proliferation and survival. This compound targets the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, survival, and metabolism. By inhibiting this pathway, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can have various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. This compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inducing apoptosis in cancer cells and inhibiting their proliferation. However, one of the limitations of using this compound is its potential toxicity, which can be harmful to normal cells. Furthermore, the synthesis of this compound can be challenging, and the purification process can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the research and development of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-cancer agent and develop more efficient and selective derivatives. Another direction is to explore its potential as a treatment for other diseases, such as diabetes and cardiovascular diseases, and investigate its mechanism of action in these contexts. Furthermore, the development of more efficient and cost-effective synthesis methods and purification processes can facilitate the production and testing of this compound in lab experiments.
Métodos De Síntesis
The synthesis of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one with 4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the thiazolidinone ring. The final product is obtained through a purification process, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells by targeting specific proteins involved in cell proliferation and survival. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases, such as diabetes and cardiovascular diseases.
Propiedades
Nombre del producto |
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C29H28N2O5S |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxyphenyl]methylidene]-2-(2-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H28N2O5S/c1-4-21-8-6-7-9-22(21)30-29-31(3)28(32)27(37-29)16-19-10-12-23(25(14-19)33-5-2)34-17-20-11-13-24-26(15-20)36-18-35-24/h6-16H,4-5,17-18H2,1-3H3/b27-16+,30-29? |
Clave InChI |
QXDGUBBGAMHSDT-PZYXYUMTSA-N |
SMILES isomérico |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)/S2)C |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C |
SMILES canónico |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)